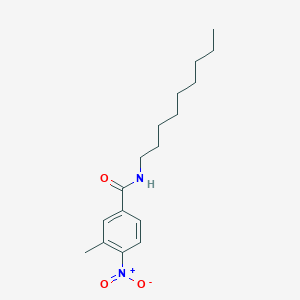
3-methyl-4-nitro-N-nonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-N-nonylbenzamide is an organic compound with the molecular formula C17H26N2O3 It is a derivative of benzamide, featuring a nitro group at the 4-position and a nonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-nonylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method starts with 2,4-dimethyl nitrobenzene, which undergoes selective oxidation to form 3-methyl-4-nitrobenzoic acid . This intermediate is then reacted with nonylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the compound. The process may also include steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-nitro-N-nonylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Reduction: The major product is 3-methyl-4-amino-N-nonylbenzamide.
Substitution: Depending on the substituent, products like this compound derivatives can be formed.
Applications De Recherche Scientifique
3-methyl-4-nitro-N-nonylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-4-nitro-N-nonylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group provides hydrophobic interactions with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-4-nitrobenzoic acid
- N-methyl-4-nitrobenzamide
- 4-nitro-N-nonylbenzamide
Uniqueness
3-methyl-4-nitro-N-nonylbenzamide is unique due to the presence of both a nitro group and a long nonyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-methyl-4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-7-8-9-12-18-17(20)15-10-11-16(19(21)22)14(2)13-15/h10-11,13H,3-9,12H2,1-2H3,(H,18,20) |
Clé InChI |
RPVVHFWHKDYDBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


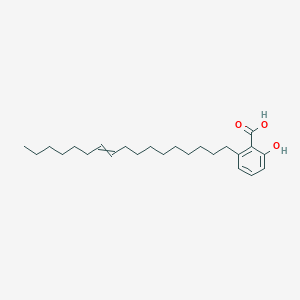
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)
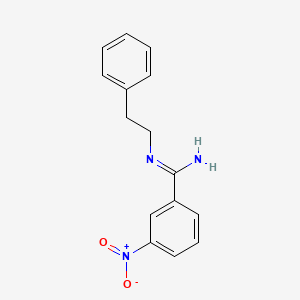

![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
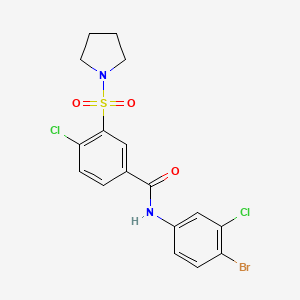
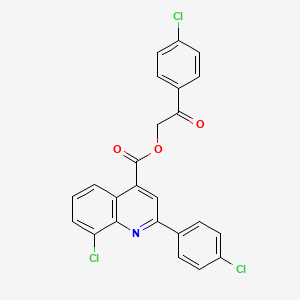
![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)

![4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid](/img/structure/B12465922.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12465924.png)
